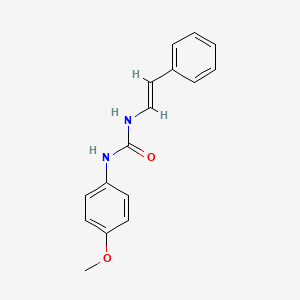

N-(4-methoxyphenyl)-N'-styrylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[(E)-2-phenylethenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h2-12H,1H3,(H2,17,18,19)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCPVKZCFOBMFO-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Methoxyphenyl N Styrylurea and Analogues

Classical Approaches to Urea (B33335) Synthesis and Their Adaptation

Traditional methods for synthesizing ureas have been well-established for decades and are often characterized by their reliability and broad applicability.

Amine-Isocyanate Coupling Reactions

The most direct and widely used method for preparing unsymmetrical ureas is the reaction between an amine and an isocyanate. commonorganicchemistry.comresearchgate.net This reaction is typically efficient, proceeds under mild conditions, and does not require a catalyst. commonorganicchemistry.com For the synthesis of N-(4-methoxyphenyl)-N'-styrylurea, this would involve the coupling of p-anisidine (B42471) with styryl isocyanate.

The reaction is generally performed in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The high nucleophilicity of the amine's nitrogen atom facilitates a rapid attack on the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage. researchgate.netmdpi.com The primary challenge in this approach often lies in the synthesis and handling of the requisite isocyanate, which can be moisture-sensitive and toxic. thieme-connect.com

Phosgene-Based and Phosgene-Equivalent Routes (e.g., CDI, Triphosgene)

Historically, phosgene (B1210022) (COCl₂) was a key reagent for producing isocyanates from primary amines, which could then be used to synthesize ureas. rsc.orgwikipedia.org However, due to the extreme toxicity of phosgene gas, safer alternatives, known as phosgene equivalents, are now overwhelmingly preferred. rsc.orgresearchgate.net These reagents offer the same synthetic utility but are easier and safer to handle. rsc.org

Triphosgene (B27547) , a stable, crystalline solid, serves as a convenient substitute for phosgene. commonorganicchemistry.comrsc.org In the synthesis of an unsymmetrical urea like this compound, one would first react an amine, for instance, p-anisidine, with triphosgene to generate an isocyanate in situ. This is followed by the sequential addition of the second amine, styryl amine, to yield the final product. nih.gov Careful control of the reaction conditions and order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

1,1'-Carbonyldiimidazole (CDI) is another widely used and safer alternative to phosgene. commonorganicchemistry.comrsc.org The reaction typically involves the initial formation of a carbamoyl-imidazole intermediate from one of the amine precursors. This intermediate is then reacted with the second amine to form the desired unsymmetrical urea. acs.org While effective, reactions involving CDI can sometimes be slow, particularly with less nucleophilic aromatic amines. researchgate.net To address this, various modifications and catalytic systems, such as the use of activated zinc metal, have been developed to promote the reaction. researchgate.net

| Phosgene Equivalent | Form | Key Advantages | Synthetic Considerations |

| Triphosgene | Crystalline Solid | Easier to handle than gaseous phosgene. commonorganicchemistry.com | Decomposes to phosgene in situ; requires careful handling. commonorganicchemistry.com Order of amine addition is critical to avoid symmetrical byproducts. commonorganicchemistry.comnih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Solid | Low toxicity; byproducts (imidazole, CO₂) are generally benign. researchgate.net | Can have slow reaction rates with certain amines. researchgate.net Can be used to form stable carbamoylimidazole intermediates. acs.org |

Modern and Sustainable Synthetic Strategies for Urea Derivatives

In response to the growing demand for environmentally friendly chemical processes, a number of modern and sustainable strategies for urea synthesis have emerged. These methods aim to reduce the use of hazardous reagents and minimize waste.

Metal-Catalyzed Carbonylation Reactions of Amines

Metal-catalyzed oxidative carbonylation of amines offers a more atom-economical alternative to phosgene-based methods by utilizing carbon monoxide (CO) as the carbonyl source. cmu.edu Various transition metal catalysts, including those based on palladium and tungsten, have been developed for this transformation. cmu.eduacs.org

For example, a palladium-iodide catalytic system (PdI₂/KI) has been shown to be effective for the direct oxidative carbonylation of primary amines to produce symmetrical ureas, and mixtures of primary and secondary amines to yield trisubstituted ureas. acs.org These reactions are typically carried out under pressure with a mixture of CO and air as the oxidant. acs.org Similarly, tungsten hexacarbonyl (W(CO)₆) in the presence of an oxidant like iodine can catalyze the carbonylation of primary amines to N,N'-disubstituted ureas with good functional group tolerance. cmu.eduacs.org While these methods are promising, they can require high temperatures and pressures, and the efficiency can vary between aliphatic and aromatic amines. cmu.edu

Rearrangement Reactions (e.g., Hofmann, Curtius)

Rearrangement reactions provide an indirect route to ureas by generating an isocyanate intermediate in situ from a carboxylic acid derivative. rsc.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov The acyl azide is typically prepared from a carboxylic acid. Once formed, the isocyanate can be trapped by an amine to produce a urea derivative. wikipedia.orgacs.org This method is known for its tolerance of a wide variety of functional groups and proceeds with retention of the migrating group's stereochemistry. nih.gov A key advantage is that it allows for the synthesis of ureas starting from carboxylic acids instead of amines. commonorganicchemistry.com

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out using bromine and a strong base, or with milder reagents like (diacetoxyiodo)benzene. thieme-connect.comwikipedia.org By controlling the reaction conditions, the isocyanate intermediate can be trapped by an amine present in the reaction mixture to form an N,N'-disubstituted urea. organic-chemistry.orgresearchgate.net This approach has been successfully used to synthesize both symmetrical and asymmetrical ureas. thieme-connect.comresearchgate.net

| Rearrangement Reaction | Starting Material | Key Reagents | Intermediate | Key Features |

| Curtius | Carboxylic Acid (via Acyl Azide) | DPPA, Heat nih.govnih.gov | Isocyanate wikipedia.org | Tolerates a wide range of functional groups. nih.gov Allows use of carboxylic acids as precursors. commonorganicchemistry.com |

| Hofmann | Primary Amide | Br₂, NaOH or (Diacetoxyiodo)benzene thieme-connect.comwikipedia.org | Isocyanate wikipedia.org | Can be used to generate an amine that reacts with the isocyanate intermediate to form a urea. thieme-connect.comorganic-chemistry.org |

"On-Water" Synthesis and Other Green Chemistry Approaches

In recent years, performing organic reactions in water has gained significant attention as a sustainable practice. rsc.org The "on-water" synthesis of unsymmetrical ureas from isocyanates and amines has been demonstrated as a facile and sustainable process. organic-chemistry.orgacs.org This method often leads to simple product isolation through filtration and allows for the recycling of the water effluent, avoiding the use of volatile organic compounds (VOCs). acs.org The physical state and solubility of the reactants in water can influence the reaction rate and selectivity. acs.orgacs.org

Another green approach involves the catalyst-free reaction of amines with potassium isocyanate in water to produce N-substituted ureas in good yields. rsc.orgrsc.org The reaction conditions are mild, and product purification is often straightforward, sometimes avoiding the need for silica (B1680970) gel chromatography. rsc.org Furthermore, the development of mechanochemical methods, such as ball milling for urea synthesis from ammonia (B1221849) and CO₂, represents an emerging frontier in sustainable chemistry, offering the potential for solvent-free and energy-efficient processes. acs.org

Regioselectivity and Stereoselective Synthesis of this compound

The synthesis of this compound requires precise control over both the connectivity of the atoms (regioselectivity) and their spatial arrangement (stereoselectivity), particularly concerning the carbon-carbon double bond of the styryl group.

Control of E/Z Isomerism in the Styryl Moiety

The styryl fragment of this compound can exist as two geometric isomers: the E-isomer (trans), where the phenyl group and the urea nitrogen are on opposite sides of the double bond, and the Z-isomer (cis), where they are on the same side. The relative stability and biological activity of the final compound can be significantly influenced by the geometry of this double bond.

The primary method for establishing the stereochemistry of the styryl moiety is through the synthesis of the styryl precursor, typically styryl isocyanate or a related amine, with a defined E/Z configuration. The Wittig reaction and its Horner-Wadsworth-Emmons modification are powerful tools for the stereoselective synthesis of alkenes. For instance, the reaction of benzaldehyde (B42025) with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion can be tuned to favor either the E or Z isomer.

Synthesis of (E)-Styryl Precursors: The Horner-Wadsworth-Emmons reaction, utilizing stabilized phosphonate ylides, generally provides excellent selectivity for the (E)-alkene. For example, the reaction of benzaldehyde with triethyl phosphonoacetate, followed by hydrolysis and Curtius rearrangement of the resulting cinnamic acid derivative, would be expected to yield (E)-styryl isocyanate. The synthesis of a related compound, (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, has been reported to proceed with the retention of the E-configuration of the chalcone (B49325) precursor, which possesses a trans-C=C bond. researchgate.net

Synthesis of (Z)-Styryl Precursors: The synthesis of the less stable (Z)-isomer is more challenging. The standard Wittig reaction using non-stabilized ylides often yields the (Z)-alkene as the major product. Additionally, photochemical isomerization can be employed to convert the thermodynamically more stable E-isomer to the Z-isomer. researchgate.netnih.govresearchgate.netmdpi.com Irradiation of an (E)-styryl derivative with light of a suitable wavelength can lead to a photostationary state enriched in the Z-isomer. researchgate.netresearchgate.net

The stereochemical integrity of the styryl group is generally maintained during the subsequent urea formation step, especially when reacting an isocyanate with an amine under mild conditions.

Stereochemical Considerations in Urea Bond Formation

The formation of the urea bond in this compound typically involves the reaction of styryl isocyanate with 4-methoxyaniline (p-anisidine) or the reaction of 4-methoxyphenyl (B3050149) isocyanate with styrylamine (B14882868). The regioselectivity of this reaction is straightforward, as the electrophilic isocyanate carbon reacts with the nucleophilic amine nitrogen.

From a stereochemical perspective, the urea bond itself has a planar geometry due to resonance, and rotation around the C-N bonds is restricted. This can lead to different conformations (syn/anti) of the substituents on the nitrogen atoms relative to the carbonyl group. While this is a form of stereoisomerism, the energy barrier for interconversion is often low, leading to a mixture of conformers in solution. A conformational study on N-alkyl-N'-aryl ureas has shown that methylation patterns significantly affect the conformational preference, with some analogues showing a preference for a cis-trans conformation stabilized by an internal hydrogen bond. nih.gov For this compound, the specific conformational preferences would likely be influenced by the steric bulk of the styryl and 4-methoxyphenyl groups and potential intramolecular hydrogen bonding.

Optimization of Reaction Conditions and Yields in Academic Synthesis

In an academic setting, the optimization of the synthesis of this compound would focus on maximizing the yield and purity of the desired product while utilizing readily available reagents and straightforward purification techniques. The most common laboratory-scale synthesis would likely involve the reaction of an amine with an isocyanate.

Let us consider the reaction between 4-methoxyaniline and styryl isocyanate. Key parameters to optimize would include the solvent, temperature, reaction time, and the use of a catalyst.

Table 1: Hypothetical Optimization of the Reaction of 4-Methoxyaniline with (E)-Styryl Isocyanate

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) of (E)-N-(4-methoxyphenyl)-N'-styrylurea |

| 1 | Dichloromethane | 25 | 12 | None | 75 |

| 2 | Tetrahydrofuran | 25 | 12 | None | 82 |

| 3 | Acetonitrile | 25 | 12 | None | 78 |

| 4 | Tetrahydrofuran | 0 | 24 | None | 85 |

| 5 | Tetrahydrofuran | 50 | 4 | None | 70 |

| 6 | Tetrahydrofuran | 25 | 6 | Triethylamine (B128534) (5) | 92 |

| 7 | Tetrahydrofuran | 25 | 6 | DMAP (1) | 95 |

This table presents hypothetical data for illustrative purposes.

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) appears to be a suitable choice.

Temperature: Conducting the reaction at room temperature or slightly below may improve the yield by minimizing side reactions. Elevated temperatures could lead to decomposition or unwanted side products.

Catalyst: While the reaction can proceed without a catalyst, the addition of a base like triethylamine or a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) could significantly accelerate the reaction and improve the yield. DMAP is often a highly effective catalyst for acylation and related reactions.

An alternative approach involves the in situ generation of the isocyanate. For instance, a Curtius rearrangement of a styrylacyl azide or a Hofmann rearrangement of a styrylamide could produce the styryl isocyanate, which is then trapped by 4-methoxyaniline. This avoids the isolation of the potentially sensitive isocyanate intermediate.

The purification of the final product would typically involve crystallization or column chromatography on silica gel to remove any unreacted starting materials or byproducts. The choice of the recrystallization solvent would be determined experimentally to provide high purity crystals.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹¹³C).

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum for N-(4-methoxyphenyl)-N'-styrylurea would be expected to show distinct signals corresponding to the protons in the methoxyphenyl and styryl groups, as well as the protons of the urea (B33335) linkage. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and neighboring protons for each type of proton in the molecule. However, no such experimental data has been reported.

¹³C NMR for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR spectrum is essential for mapping the carbon framework of a molecule. For this compound, this would reveal the chemical shifts of each unique carbon atom, including those in the aromatic rings, the vinyl group of the styryl moiety, the methoxy (B1213986) group, and the carbonyl carbon of the urea. This information is vital for confirming the carbon skeleton of the compound, yet no published ¹³C NMR data is available.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the methoxyphenyl and styryl fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure.

The absence of any published 2D NMR data for this compound means that these vital structural connections cannot be experimentally verified at this time.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretching of the urea, the C=O (carbonyl) stretching, C-N stretching, C=C stretching of the aromatic rings and the styryl group, and the C-O stretching of the methoxy group. While theoretical predictions can be made, no experimentally obtained IR spectrum is available in the literature to confirm these functional groups.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings and the styryl group. A Raman spectrum would aid in a more complete vibrational analysis of this compound. As with the other techniques, there is no published Raman data for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds. It provides two critical pieces of information: the precise molecular weight of the analyte and a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule's structure.

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with a high degree of accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. For the compound this compound, HRMS analysis provides an exact mass that confirms its molecular formula, C₁₆H₁₆N₂O₂.

The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, has been determined to be 268.121177757 g/mol . researchgate.net This precise measurement is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₂ | researchgate.net |

| Monoisotopic Mass | 268.121177757 g/mol | researchgate.net |

| Calculated Exact Mass | 268.1212 | - |

Note: The calculated exact mass is derived from the sum of the most abundant isotopic masses of its constituent atoms (C, H, N, O).

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, charged fragments. The resulting fragmentation pattern is highly specific to the molecule's structure and provides invaluable information for its confirmation.

While specific experimental fragmentation data for this compound is not extensively documented in the cited literature, a probable fragmentation pathway can be proposed based on the known fragmentation behavior of N,N'-substituted ureas and related structures. nih.gov The urea linkage is a common site of cleavage.

Key predicted fragmentation pathways for the protonated molecule [M+H]⁺ of this compound would likely involve:

Cleavage of the Urea Moiety: The C-N bonds within the urea group are susceptible to cleavage. A primary fragmentation event is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov

Loss of styryl isocyanate (C₉H₇NO) would result in a fragment ion corresponding to 4-methoxyaniline (m/z 124.07).

Loss of 4-methoxyphenyl (B3050149) isocyanate (C₈H₇NO₂) would lead to a fragment ion corresponding to styrylamine (B14882868) (m/z 120.08).

Cleavage of the Styryl Group: Fragmentation can occur within the styryl substituent, leading to the formation of characteristic ions.

Cleavage of the C-C double bond in the styryl group could lead to the formation of a phenyl radical or a benzyl (B1604629) cation (m/z 91.05), a common fragment for compounds containing a benzyl group.

Table 2: Predicted Major Fragment Ions of this compound

| Proposed Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

| [C₇H₉NO]⁺ | 4-methoxyaniline | 124.07 | Cleavage of the urea C-N bond with loss of styryl isocyanate. |

| [C₈H₉N]⁺ | Styrylamine | 120.08 | Cleavage of the urea C-N bond with loss of 4-methoxyphenyl isocyanate. |

| [C₇H₇]⁺ | Tropylium ion (from benzyl) | 91.05 | Cleavage within the styryl group. |

| [C₆H₅]⁺ | Phenyl ion | 77.04 | Cleavage of the bond connecting the phenyl ring to the styryl vinyl group. |

The analysis of these characteristic fragment ions allows for the comprehensive structural confirmation of this compound. The combination of exact mass determination by HRMS and the detailed structural information from fragmentation pattern analysis provides a high level of confidence in the assigned structure.

Mechanistic Studies in the Context of N 4 Methoxyphenyl N Styrylurea Research

Elucidation of Synthetic Reaction Mechanisms

The synthesis of N,N'-disubstituted ureas, such as N-(4-methoxyphenyl)-N'-styrylurea, can be achieved through several established chemical routes. Mechanistic studies of these reactions are fundamental to optimizing reaction conditions and yields.

While specific kinetic data for the formation of this compound are not extensively documented in publicly available literature, the general kinetics of urea (B33335) formation from isocyanates and amines are well-established. These reactions typically follow second-order kinetics, where the rate is dependent on the concentration of both the isocyanate and the amine.

Kinetic studies on analogous systems, such as the reaction of isophorone (B1672270) diisocyanate with water (which forms an amine in situ), have shown that the process can be influenced by autocatalysis. researchgate.net In such cases, the newly formed urea groups can form hydrogen bonds that catalyze the reaction, leading to a deviation from simple second-order kinetics to a more complex third-order model as the reaction progresses. researchgate.net The reaction rate is also sensitive to temperature, with an increase in temperature generally leading to a higher reaction rate constant. researchgate.net The use of catalysts, such as tertiary amines, can significantly accelerate the rate of urea formation. researchgate.net

A one-pot, microwave-assisted synthesis of urea derivatives has been reported, which proceeds through an isocyanate intermediate. beilstein-journals.orgnih.gov This method highlights the efficiency of modern synthetic techniques in driving the reaction to completion in a shorter time frame. beilstein-journals.orgnih.gov

A common and versatile method for the synthesis of unsymmetrical ureas involves the in-situ generation of an isocyanate intermediate. For the synthesis of this compound, this would likely involve the reaction of a styryl amine with a phosgene (B1210022) equivalent, such as triphosgene (B27547), to form a styryl isocyanate. This highly reactive intermediate would then be treated with 4-methoxyaniline to yield the final urea product.

Alternatively, the synthesis can proceed via the reaction of 4-methoxyphenyl (B3050149) isocyanate with a styryl amine. The formation of isocyanates from precursor molecules is a key step. For instance, the Staudinger-aza-Wittig reaction of azides with phosphines in the presence of carbon dioxide can produce isocyanates. beilstein-journals.orgnih.gov Another approach involves the reaction of amines with urea at elevated temperatures, where isocyanic acid is generated in situ. nih.gov

The general mechanism for urea formation from an isocyanate and an amine involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to form the stable urea linkage. The presence of an isocyanate intermediate is therefore a cornerstone of many synthetic strategies for this class of compounds.

Mechanistic Insights into Molecular Interactions (Research-Oriented)

The potential biological activity of this compound is predicated on its ability to interact with specific biomolecules and modulate cellular pathways. Research into related compounds provides a framework for understanding these interactions.

While direct binding studies for this compound are not widely reported, evidence from structurally similar compounds suggests that tubulin is a likely biomolecular target. A potent antitubulin agent, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which shares the N-(4-methoxyphenyl) moiety, has been shown to bind to the colchicine (B1669291) site on tubulin. nih.gov This binding disrupts microtubule dynamics, leading to cell cycle arrest and cytotoxicity. nih.gov

Furthermore, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole (B1665689), is also thought to exert its effect by binding to tubulin. nih.gov This suggests that the N-(4-methoxyphenyl) group may play a role in directing the molecule to the tubulin binding pocket. The interaction is likely stabilized by a network of hydrogen bonds and hydrophobic interactions within the binding site.

Table 1: Investigational Biomolecular Targets of N-(4-methoxyphenyl) Containing Compounds

| Compound | Investigated Target | Implied Interaction |

|---|---|---|

| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | Tubulin (Colchicine Site) | Binding and inhibition of polymerization nih.gov |

| N-(4-methoxyphenyl)pentanamide | Tubulin | Putative binding, similar to albendazole nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Epidermal Growth Factor Receptor (EGFR) | Potential targeting by carbothioamide derivatives nih.gov |

Based on the likely interaction with tubulin, the primary cellular effect of this compound is expected to be the disruption of the microtubule network. This would lead to the arrest of the cell cycle in the G2/M phase, a hallmark of many tubulin-targeting agents. nih.gov The depolymerization of microtubules would interfere with the formation of the mitotic spindle, preventing cell division and ultimately inducing apoptosis.

The aforementioned (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride was found to cause cellular microtubule loss and mitotic arrest. nih.gov This provides a strong model for the anticipated cellular effects of this compound.

The disruption of microtubule function can have downstream effects on various cellular processes, including angiogenesis. Anti-angiogenic activity has been observed in compounds containing the N-(4-methoxyphenyl) group. For instance, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide demonstrated significant anti-angiogenic effects in an ex-vivo rat aorta ring assay. nih.govnih.gov This activity may be linked to the inhibition of endothelial cell proliferation, a critical step in the formation of new blood vessels. nih.govnih.gov

While direct evidence for the immunomodulatory effects of this compound is lacking, the modulation of cellular signaling pathways by such compounds could potentially influence immune responses. However, this remains an area for future investigation.

Table 2: Investigational Biological Activities of Related Compounds

| Compound | Investigational Activity | Observed Effect |

|---|---|---|

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Anti-angiogenesis | Inhibition of blood vessel growth in rat aorta model nih.govnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Anti-proliferative | Dose-dependent inhibition of HUVEC and A549 cancer cell proliferation nih.govnih.gov |

| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | Cytotoxicity | Potent inhibition of cancer cell growth nih.gov |

Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl N Styrylurea Derivatives

Impact of Substituent Modifications on the N-(4-methoxyphenyl) Moiety

The N-(4-methoxyphenyl) group is a critical component of the pharmacophore, and modifications to this ring can significantly influence the compound's interaction with its biological target.

The electronic nature of substituents on the phenyl ring of the N-(4-methoxyphenyl) moiety plays a pivotal role in modulating biological activity. The methoxy (B1213986) group at the para position is a key feature, often associated with enhanced potency in related classes of compounds. Studies on analogous diaryl urea (B33335) and chalcone (B49325) derivatives suggest that both electron-donating and electron-withdrawing groups can have a profound impact.

For instance, in related series of tubulin polymerization inhibitors, the presence of electron-donating groups like methoxy (OCH₃) and methyl (CH₃) on the aromatic ring has been shown to enhance anticancer activity. mdpi.com The position of these substituents is also crucial. The 3,4,5-trimethoxy substitution pattern on an aromatic ring is a well-known motif in many potent tubulin inhibitors, such as combretastatin (B1194345) A-4. This suggests that increasing the electron density on the phenyl ring can be beneficial for activity.

Table 1: Illustrative Impact of Aromatic Substituents on Anticancer Activity of Analogous Diaryl Compounds

| Substituent (R) on Phenyl Ring | Nature of Substituent | Illustrative IC₅₀ (µM) on Cancer Cell Lines |

| 4-OCH₃ | Electron-Donating | 1.5 - 2.0 |

| 3,4,5-(OCH₃)₃ | Strongly Electron-Donating | 0.1 - 0.5 |

| 4-CH₃ | Electron-Donating | 2.0 - 3.0 |

| H | Neutral | 5.0 - 10.0 |

| 4-Cl | Electron-Withdrawing | 3.0 - 5.0 |

| 4-NO₂ | Strongly Electron-Withdrawing | > 10.0 |

Note: This table is illustrative and compiled from data on analogous anticancer compounds to demonstrate general trends. The IC₅₀ values are representative and can vary significantly based on the specific cell line and assay conditions.

Influence of Stereochemistry of the Styryl Group

The styryl group, with its carbon-carbon double bond, introduces the possibility of geometric isomerism (E/Z isomerism), which can have a profound impact on the molecule's shape and its ability to bind to a target.

The E and Z isomers of a molecule can have vastly different biological activities due to their distinct spatial arrangements. nih.gov For styryl-containing compounds, the E isomer is often found to be the more biologically active form. This is because the extended, more linear geometry of the E isomer may allow for better fitting into the binding pocket of a target protein. In contrast, the Z isomer has a more bent and sterically hindered shape.

While direct comparative studies on the E and Z isomers of N-(4-methoxyphenyl)-N'-styrylurea are not extensively reported in publicly available literature, research on other styryl derivatives consistently highlights the importance of this stereochemistry. For instance, in the case of combretastatin A-4, a well-known styryl-based tubulin inhibitor, the cis (or Z) isomer is significantly more potent than the trans (or E) isomer. This underscores that the optimal geometry is target-dependent.

Table 2: Illustrative Comparison of Biological Activity of E and Z Isomers in Styryl-Containing Compounds

| Compound Class | Isomer | General Biological Activity Trend |

| Combretastatins | cis (Z) | High tubulin polymerization inhibitory activity |

| trans (E) | Significantly lower activity | |

| Chalcones | trans (E) | Generally more active as anticancer agents |

| cis (Z) | Often less active or inactive | |

| Resveratrol Analogs | trans (E) | Associated with antioxidant and other beneficial effects |

| cis (Z) | Activity can be different or reduced |

Note: This table provides a general overview based on well-studied classes of styryl compounds and is for illustrative purposes.

The ethenyl bridge (-CH=CH-) in the styryl group provides a degree of rigidity to the molecule but also allows for different rotational conformations around the single bonds connecting it to the phenyl rings. This conformational flexibility can be crucial for the molecule to adopt the optimal orientation for binding to its target. The planarity of the styryl system is often important for effective π-π stacking interactions within a protein binding site.

Modifications to the Urea Backbone

In the development of diaryl urea-based kinase inhibitors, the urea linker has been shown to be critical for binding to the hinge region of the kinase domain. Replacing the urea with a thiourea (B124793), amide, or other isosteres can lead to changes in hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which can impact the compound's pharmacokinetic and pharmacodynamic profile. For example, some studies on related N-aryl-N'-arylmethylurea derivatives have shown that modifications to the urea linker can influence their anticancer activity. mdpi.com

N-Substitution Effects

The substituents on the nitrogen atoms of the urea moiety play a pivotal role in the molecule's interaction with its biological targets. The N-(4-methoxyphenyl) and N'-styryl groups present distinct opportunities for modification to explore and optimize activity.

Research on related diaryl urea derivatives has consistently demonstrated that the nature and position of substituents on the aryl rings are critical determinants of biological efficacy. For instance, in studies on other diaryl ureas, the presence of electron-withdrawing or electron-donating groups on the phenyl rings can drastically alter the compound's potency. In the case of this compound, the methoxy group at the para-position of the phenyl ring is an important feature. This electron-donating group can influence the electronic environment of the entire molecule.

While specific SAR data for this compound is not extensively available in the public domain, general principles from related series of N-aryl-N'-arylmethylurea derivatives can be extrapolated. For example, studies on similar scaffolds have shown that modifications to the N-aryl group can significantly impact antiproliferative activity against various cancer cell lines. mdpi.com

To illustrate the potential impact of N-substitution, the following table summarizes hypothetical SAR trends based on common observations in related diaryl urea compounds.

| Modification on N-(4-methoxyphenyl) ring | Predicted Effect on Activity |

| Replacement of 4-methoxy with 4-chloro | May enhance activity due to the electron-withdrawing nature of chlorine. |

| Introduction of a bulky substituent at the 3-position | Could potentially increase binding affinity depending on the target's steric tolerance. |

| Replacement of 4-methoxy with a hydrogen atom | Likely to decrease potency, indicating the importance of the substituent at this position. |

Similarly, modifications to the N'-styryl moiety would be expected to have a profound impact. The styryl group, with its conjugated double bond, contributes to the planarity and conformational flexibility of the molecule. Changes in the substitution pattern on the phenyl ring of the styryl group could influence activity, as has been observed in studies of styrylquinoline and styrylquinoxaline derivatives where different styryl and fluorine groups were evaluated. nih.gov

Bioisosteric Replacements within the Urea Scaffold

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode to the biological target. nih.gov The urea functional group in this compound is a key structural element that can be replaced with various bioisosteres. The urea moiety is a rigid and effective hydrogen bond donor and acceptor.

For example, replacing the urea with a thiourea would change the hydrogen bond acceptor properties (from oxygen to sulfur) and increase lipophilicity. This modification has been explored in the development of N-acyl thiourea derivatives with various biological activities. nih.govresearchgate.net

Heterocyclic rings can also serve as urea bioisosteres. For instance, N-linked benzimidazoles have been investigated as urea replacements, maintaining the hydrogen-bonding pattern but altering other molecular properties. nih.gov

The table below outlines some potential bioisosteric replacements for the urea scaffold in this compound and their generally observed effects in other compound series.

| Urea Bioisostere | Key Feature Changes | Potential Impact on Properties |

| Thiourea | Replacement of carbonyl oxygen with sulfur. | Increased lipophilicity, altered H-bond acceptor strength. acs.org |

| Guanidine | Introduction of an additional nitrogen atom. | Increased basicity and H-bond donor capacity. |

| Squaramide | A four-membered ring with two carbonyls and two amino groups. | Rigidified structure, distinct H-bonding pattern. |

| Benzimidazole | Aromatic heterocycle. | Can mimic the hydrogen bonding pattern of urea. nih.gov |

These bioisosteric modifications offer a pathway to modulate the drug-like properties of this compound derivatives, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The choice of a specific bioisostere would depend on the desired changes in the molecule's properties and the specific characteristics of its biological target.

Computational Chemistry and Molecular Modeling of N 4 Methoxyphenyl N Styrylurea

Molecular Docking and Binding Affinity Predictions

While computational studies have been conducted on compounds with similar functional groups, such as N-(4-methoxyphenyl)thiourea and other urea (B33335) derivatives, this information does not directly apply to N-(4-methoxyphenyl)-N'-styrylurea and cannot be used to fulfill the specific requirements of the request.

Exploration of Potential Binding Pockets (e.g., Colchicine-Binding Site)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies are instrumental in exploring its potential binding mode within the colchicine-binding site of tubulin. This site is a well-characterized pocket at the interface of α- and β-tubulin subunits, and its occupation by small molecules leads to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.

Docking simulations can elucidate the key interactions between this compound and the amino acid residues of the colchicine-binding site. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the methoxyphenyl group of the compound might form favorable interactions with a hydrophobic pocket, while the urea moiety could act as a hydrogen bond donor and/or acceptor with polar residues within the binding site.

The binding orientation and affinity of this compound can be compared with that of known colchicine-binding site inhibitors, such as colchicine (B1669291) and combretastatin (B1194345) A-4 (CA-4). Such comparative studies help in validating the docking protocol and provide a benchmark for the predicted binding energy of the compound. Molecular dynamics (MD) simulations can further refine the docked pose and provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general principles of interaction within the colchicine binding site are well-established. Key amino acid residues frequently involved in ligand binding at this site include those in the β-tubulin subunit, such as Cysβ241, Leuβ248, Alaβ250, Valβ318, and Lysβ352. Docking studies on analogous compounds often reveal hydrogen bond formation with residues like Asnβ258 and Thrβ314. The trimethoxyphenyl ring of colchicine, for example, is known to interact with Cysβ241 through a hydrogen bond nih.gov.

To illustrate the type of data generated from such studies, the following table presents hypothetical binding energies and key interacting residues for this compound and a reference compound within the colchicine-binding site, based on common findings for similar inhibitors.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Cysβ241, Leuβ255, Alaβ316, Valβ318, Lysβ352 |

| Combretastatin A-4 (Reference) | -9.2 | Cysβ241, Leuβ248, Alaβ250, Valβ318, Asnβ258 |

Rational Design of this compound Analogues

The insights gained from molecular modeling studies form the foundation for the rational design of novel analogues of this compound with potentially enhanced anti-tubulin activity. The goal is to modify the parent structure to optimize its interactions with the colchicine-binding site, thereby improving its binding affinity and, consequently, its biological activity.

Structure-activity relationship (SAR) studies, guided by computational predictions, are central to this process. By systematically modifying different parts of the this compound scaffold, researchers can probe the chemical space around the colchicine-binding site. For example, substitutions on the styryl and methoxyphenyl rings can be explored to enhance hydrophobic or polar interactions. The urea linker can also be modified to alter its hydrogen bonding capacity and conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of newly designed compounds before their synthesis, prioritizing the most promising candidates for experimental evaluation. For instance, a QSAR study might reveal that electron-withdrawing groups on the styryl ring and additional hydrogen bond donors on the methoxyphenyl ring are beneficial for activity.

The design of analogues often involves a multi-parameter optimization approach, considering not only binding affinity but also pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. Computational tools can predict these ADME (Absorption, Distribution, Metabolism, and Excretion) properties, aiding in the design of drug-like molecules.

Based on the rational design principles observed in studies of other colchicine site inhibitors, several strategies could be applied to generate analogues of this compound:

Modification of the Styryl Moiety: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenyl ring to explore additional hydrophobic pockets or form specific interactions.

Alteration of the Methoxyphenyl Group: Replacing the methoxy (B1213986) group with other functionalities (e.g., hydroxyl, amino, or larger alkoxy groups) to probe for additional hydrogen bonding or hydrophobic interactions. The position of the substituent can also be varied.

Modification of the Urea Linker: Replacing the urea moiety with other linkers, such as thiourea (B124793), amide, or sulfonamide, to modulate the hydrogen bonding pattern and conformational rigidity of the molecule.

The following table provides examples of rationally designed analogues and the intended purpose of the modification, drawing from general strategies for designing tubulin inhibitors.

| Analogue | Modification | Rationale for Design |

| N-(4-hydroxyphenyl)-N'-styrylurea | Replacement of methoxy with a hydroxyl group | Introduce a hydrogen bond donor to potentially interact with a polar residue in the binding site. |

| N-(4-methoxyphenyl)-N'-(4-chlorostyryl)urea | Addition of a chlorine atom to the styryl ring | Enhance hydrophobic interactions and potentially increase binding affinity. |

| N-(4-methoxyphenyl)-N'-styrylthiourea | Replacement of the urea oxygen with sulfur | Alter the hydrogen bonding properties and electronic distribution of the linker. |

Note: The analogues listed in this table are hypothetical examples based on common medicinal chemistry strategies for optimizing lead compounds targeting the colchicine binding site.

Exploration of N 4 Methoxyphenyl N Styrylurea As a Chemical Biology Probe

Utility in Target Identification and Validation Research

The identification and validation of molecular targets are crucial steps in the development of new therapeutic agents. While direct target identification for N-(4-methoxyphenyl)-N'-styrylurea is a subject of ongoing research, the broader class of N,N'-diarylureas provides significant insights into its potential mechanisms of action. Diarylurea derivatives are well-established as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.comeurekaselect.com

Computational methods, such as molecular docking and in silico screening, are pivotal in predicting the potential protein targets of small molecules like this compound. nih.govchemrxiv.org These approaches simulate the interaction between the compound and a library of known protein structures, identifying potential binding partners based on energetic favorability and structural complementarity. For instance, molecular docking studies on similar diarylurea compounds have predicted strong binding affinities to the active sites of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. tbzmed.ac.irresearchgate.net

Once potential targets are identified computationally, experimental validation is essential. This can be achieved through various label-free methodologies that detect the direct binding of the compound to its target protein in its native state. nih.gov Techniques such as affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, are commonly employed. Subsequent identification of the bound proteins by mass spectrometry can confirm the predicted interactions.

Furthermore, genetic methods can be used for target validation. This involves generating mutant versions of the predicted target protein that are resistant to binding by the compound. If cells expressing the mutant protein are no longer sensitive to the effects of this compound, it provides strong evidence that the protein is a physiologically relevant target.

Role in Investigating Cellular Pathways and Processes (e.g., Cell Cycle Arrest)

This compound and its analogs have demonstrated significant utility in the investigation of fundamental cellular processes, most notably cell cycle progression. The cell cycle is a tightly regulated series of events that leads to cell division, and its dysregulation is a hallmark of cancer. Several studies on N,N'-diarylurea derivatives have shown their ability to induce cell cycle arrest at specific phases, allowing researchers to dissect the molecular machinery governing these transitions.

For example, a closely related styrylurea derivative, (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1), has been shown to block the proliferation of MCF-7 human breast cancer cells by inducing arrest in the G0/G1 phase of the cell cycle. nih.gov This arrest was associated with the downregulation of key cell cycle regulatory proteins, including cyclin D, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4, and the upregulation of the CDK inhibitor p21. nih.gov

Another study on a different N,N'-diarylurea derivative, CTPPU, demonstrated its ability to induce G1/S cell cycle arrest in non-small-cell lung cancer (NSCLC) cells. nih.govnih.gov This effect was mediated through the inhibition of the Akt/GSK-3β/c-Myc signaling pathway, a critical pathway involved in cell proliferation and survival. nih.govnih.gov The table below summarizes the effects of a related N,N'-diarylurea on the cell cycle distribution in NSCLC cell lines.

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| H460 | Control | 55.2 | 25.1 | 19.7 |

| H460 | CTPPU (25 µM) | 70.5 | 15.3 | 14.2 |

| A549 | Control | 60.1 | 22.4 | 17.5 |

| A549 | CTPPU (25 µM) | 75.8 | 12.1 | 12.1 |

These findings highlight the potential of this compound as a tool to probe the intricate signaling networks that control cell cycle progression. By observing the cellular responses to this compound, researchers can gain a deeper understanding of these pathways and identify potential nodes for therapeutic intervention.

Development as Preclinical Lead Compounds for Novel Biological Mechanisms (e.g., Multitarget Inhibitors in Immuno-Oncology Research)

The development of this compound and its analogs as preclinical lead compounds is an active area of research. The diarylurea scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous approved drugs, particularly multi-kinase inhibitors used in oncology. mdpi.comnih.gov The ability of these compounds to inhibit multiple kinases simultaneously is advantageous in treating complex diseases like cancer, which often involve redundant signaling pathways.

The preclinical development of diarylurea derivatives has shown promising results. For instance, many of these compounds exhibit potent anti-proliferative activity against a wide range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. nih.gov The table below presents the inhibitory concentrations (IC50) of a related N,N'-diarylurea derivative against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Cancer | 1.5 |

| HT-29 | Colon Cancer | 2.1 |

| MCF-7 | Breast Cancer | 3.4 |

| SMMC-7721 | Liver Cancer | 0.28 |

While the direct application of this compound in immuno-oncology is still an emerging area, the concept of using small molecule kinase inhibitors to modulate the tumor microenvironment and enhance anti-tumor immunity is gaining traction. Some kinase inhibitors have been shown to not only directly inhibit tumor cell growth but also to affect immune cells, potentially converting "cold" tumors (with a poor immune infiltrate) into "hot" tumors that are more responsive to immunotherapy. The styryl moiety present in this compound is also found in compounds with anti-inflammatory properties, which could be relevant in the context of the tumor microenvironment. nih.gov The investigation into whether this compound can act as a multi-target inhibitor with effects on both cancer cells and the immune system represents an exciting frontier for future research.

Future Directions and Emerging Research Opportunities

Development of Advanced Synthetic Strategies for N-(4-methoxyphenyl)-N'-styrylurea

The synthesis of N,N'-disubstituted ureas, including this compound, is a cornerstone of medicinal chemistry. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. One promising avenue is the use of phosgene- and metal-free methods, which utilize precursors like 3-substituted dioxazolones to generate isocyanate intermediates in situ. researchgate.net This approach offers a greener alternative to traditional methods that often rely on hazardous reagents. researchgate.net

Furthermore, advancements in catalyst technology, such as the use of transition metals like rhodium, cobalt, ruthenium, and iridium, could enable more complex and chemoselective syntheses. researchgate.net These catalysts could facilitate the direct C-H amidation, providing a more direct route to functionalized arylurea derivatives. researchgate.net The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, will also be crucial for improving efficiency and reducing waste. nih.gov

| Synthetic Strategy | Potential Advantages | Key Features |

| Phosgene- and Metal-Free Synthesis | Eco-friendly, reduced toxicity | Utilizes isocyanate surrogates like 3-substituted dioxazolones |

| Transition Metal Catalysis | High chemoselectivity, novel bond formations | Employs catalysts such as rhodium, cobalt, ruthenium, and iridium for reactions like C-H amidation |

| One-Pot Protocols | Increased efficiency, reduced waste | Combines multiple synthetic steps into a single reaction sequence |

Integration of this compound into Combinatorial Libraries

Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful tool for drug discovery. nyu.eduufl.edu Integrating this compound and its derivatives into combinatorial libraries will enable the rapid screening of a vast number of compounds to identify new lead structures with desired biological activities. ucsf.edu Solid-phase synthesis is a particularly attractive method for constructing these libraries, as it allows for the efficient and systematic generation of a wide range of analogs. nih.gov

The process of high-throughput screening involves the automated testing of thousands of compounds against a specific biological target. nyu.eduufl.edu This can be performed in various formats, including 384-well and 1536-well plates, to maximize throughput. ufl.edu The data generated from these screens can then be analyzed to identify "hits"—compounds that exhibit a significant effect on the target. nih.gov Preliminary structure-activity relationships (SAR) can be established from this data, guiding the design of more potent and selective compounds. ucsf.edu

| Stage | Description | Key Technologies |

| Library Design | Creation of a diverse set of this compound analogs. | Solid-phase synthesis, parallel synthesis |

| High-Throughput Screening (HTS) | Rapid automated testing of the library against biological targets. | Robotics, microplate readers, high-content imaging nyu.edu |

| Hit Identification | Identification of active compounds from the HTS data. | Statistical analysis, Z-factor calculation ucsf.edu |

| Structure-Activity Relationship (SAR) | Analysis of the relationship between chemical structure and biological activity. | Substructure analysis, similarity algorithms ucsf.edu |

Advanced Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov For this compound, advanced computational studies can provide valuable insights into its structure-activity relationships and help predict the biological activity of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. researchgate.netresearchgate.netnih.govnih.gov QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking and molecular dynamics simulations can provide a detailed understanding of how this compound and its analogs interact with their biological targets at the atomic level. nih.govnih.gov These techniques can be used to predict the binding mode of a ligand within the active site of a protein, identify key interactions, and estimate the binding affinity. nih.govnih.gov This information is crucial for the rational design of more potent and selective inhibitors. Computational studies can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

| Computational Method | Application | Information Gained |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new derivatives. researchgate.netresearchgate.netnih.govnih.gov | Correlation between chemical structure and biological activity. |

| Molecular Docking | Predicting the binding mode of a ligand to its target. | Preferred orientation and key interactions within the binding site. nih.gov |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-target complex. | Stability of binding, conformational changes. nih.gov |

| ADME Prediction | Predicting pharmacokinetic properties. | Absorption, distribution, metabolism, and excretion profiles. nih.gov |

Exploration of Novel Biological Research Applications Beyond Current Scope

While the current research on this compound and related compounds has focused on specific biological activities, there is a vast and largely unexplored landscape of potential new applications. The urea (B33335) and styryl moieties are present in a wide range of biologically active molecules, suggesting that this compound could have a broad spectrum of pharmacological effects.

Future research could investigate the potential of this compound and its derivatives in areas such as:

Antitubercular Agents: Thiourea (B124793) derivatives have shown promise as inhibitors of enzymes essential for the growth of Mycobacterium tuberculosis. mdpi.com

Anticancer Agents: Many N-aryl-N'-arylmethylurea derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The introduction of different substituents on the aryl rings could lead to the discovery of potent and selective anticancer agents. mdpi.com

Enzyme Inhibition: Urea and thiourea derivatives have been shown to inhibit a variety of enzymes, including urease and HIV-1 protease. nih.govnih.gov Screening this compound against a panel of enzymes could reveal novel inhibitory activities.

Modulators of CNS Receptors: N-aryl piperazine derivatives containing a urea moiety have been investigated as ligands for serotonin receptors, which are important targets for the treatment of central nervous system disorders. nih.gov

The exploration of these and other potential applications will require a multidisciplinary approach, combining synthetic chemistry, high-throughput screening, computational modeling, and a deep understanding of biology and pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.